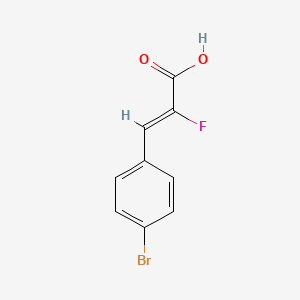
(2Z)-3-(4-Bromophenyl)-2-fluoroprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-(4-Bromophenyl)-2-fluoroprop-2-enoic acid is an organic compound characterized by the presence of a bromophenyl group and a fluoropropenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-Bromophenyl)-2-fluoroprop-2-enoic acid typically involves the reaction of 4-bromobenzaldehyde with a fluorinated reagent under specific conditions. One common method includes the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired product. The reaction conditions often involve the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the (2Z) isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-(4-Bromophenyl)-2-fluoroprop-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a catalyst such as copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated aliphatic compounds.
Applications De Recherche Scientifique
(2Z)-3-(4-Bromophenyl)-2-fluoroprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of (2Z)-3-(4-Bromophenyl)-2-fluoroprop-2-enoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the fluoropropenoic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-2-(4-Bromophenyl)-3-(3-fluorophenyl)acrylic acid
- 4-Bromo-2-fluorobenzoic acid
- 2-Bromo-4-fluorobenzoic acid
Uniqueness
(2Z)-3-(4-Bromophenyl)-2-fluoroprop-2-enoic acid is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H6BrFO2 |
|---|---|
Poids moléculaire |
245.04 g/mol |
Nom IUPAC |
(Z)-3-(4-bromophenyl)-2-fluoroprop-2-enoic acid |
InChI |
InChI=1S/C9H6BrFO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-5H,(H,12,13)/b8-5- |
Clé InChI |
NVUZWLNDACWMNK-YVMONPNESA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C(/C(=O)O)\F)Br |
SMILES canonique |
C1=CC(=CC=C1C=C(C(=O)O)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


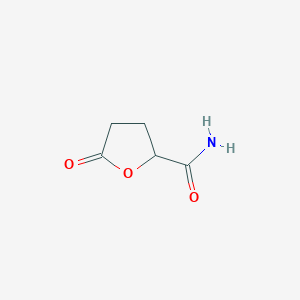
![(2S)-2-amino-3,3-dimethyl-N-[1-(2-methylphenyl)ethyl]butanamide](/img/structure/B13186813.png)
amine](/img/structure/B13186817.png)
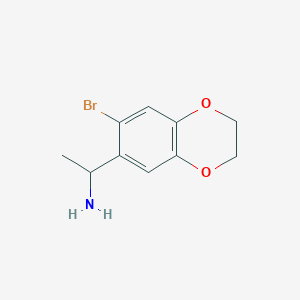
![N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide](/img/structure/B13186826.png)
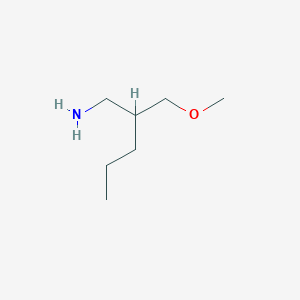
![Methyl 4-[3,5-bis(3-fluoro-4-methoxycarbonylphenyl)phenyl]-2-fluorobenzoate](/img/structure/B13186834.png)

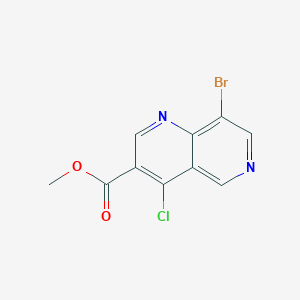
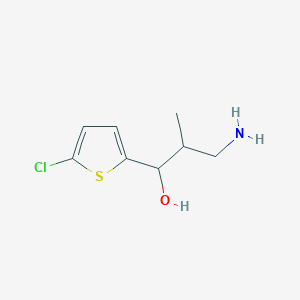
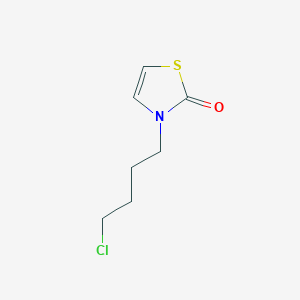
![5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole](/img/structure/B13186865.png)
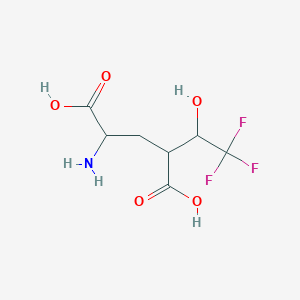
![Methyl 2-chloro-6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13186896.png)
